6-Anilinouracil

Beschreibung

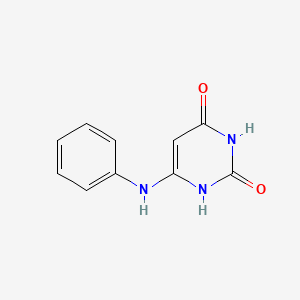

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-anilino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQUTFERHHKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309528 | |

| Record name | 6-anilinouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7269-15-0 | |

| Record name | NSC212235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-anilinouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Targets and Mechanism of Action of 6 Anilinouracil

Detailed Molecular Inhibition Mechanism

Distinctions from Other Polymerase Inhibitors

A key characteristic of 6-anilinouracils is their high specificity for the DNA polymerase IIIC enzyme found in gram-positive bacteria. nih.govnih.govdntb.gov.uaresearchgate.netacs.orgnih.govasm.orgmdpi.comasm.orgacs.org This selective targeting differentiates them from other classes of polymerase inhibitors. For instance, while some compounds like BisQuinols interfere with the enzyme's binding to DNA, and nucleoside analogs directly target the active site, 6-anilinouracils specifically function by disrupting the base-pairing process through dGTP mimicry. researchgate.netunipr.itresearchgate.net Furthermore, they are distinct from fluoroquinolones, which typically target bacterial gyrase and topoisomerase enzymes involved in DNA replication. nih.gov This specificity for a bacterial-specific enzyme makes 6-anilinouracils a promising avenue for developing novel antibacterial agents that may circumvent existing resistance mechanisms.

Enzymatic Characterization of Inhibition Kinetics

The enzymatic characterization of 6-anilinouracil's inhibitory kinetics has revealed detailed insights into its interaction with DNA polymerase IIIC. Studies have demonstrated that these compounds act as competitive inhibitors of dGTP, a crucial substrate for DNA synthesis. nih.govasm.org Consequently, in many experimental setups designed to study their inhibitory effects, dGTP is deliberately omitted from the reaction mixture. nih.govasm.org

Recent research has employed transient-state kinetic methods to precisely define the binding interactions. For example, the compound 2-methoxyethyl-6-(3′-ethyl-4′-methylanilino)uracil (ME-EMAU) has been shown to bind to Staphylococcus aureus PolC with a dissociation constant (KD) of 14 nM. nih.govasm.orgnih.gov This binding affinity is significantly tighter, by more than 200-fold, compared to inhibition constants previously determined using steady-state kinetic methods. nih.govasm.orgnih.gov This tight binding is further characterized by a remarkably slow dissociation rate (koff) of 0.006 s-1, indicating a persistent interaction with the enzyme. nih.govasm.orgnih.gov

Numerous studies have focused on quantifying the inhibitory effects of this compound derivatives on Pol IIIC enzyme activity. These compounds have been shown to inhibit Pol IIIC enzymes effectively at nanomolar concentrations. nih.govasm.org Nonradioactive assay systems have been developed to measure Pol IIIC enzymatic activity, facilitating the screening and characterization of these inhibitors. nih.govasm.org

Specific derivatives have shown notable potency:

ME-EMAU: Exhibits a KD of 14 nM against S. aureus PolC. nih.govasm.orgnih.gov

TMAU (6-([3,4-trimethylene]anilino)uracil): Displays a 50% inhibitory concentration (IC50) of 0.75 μM in a nonradioactive assay and 0.38 μM in a radioactive assay. asm.org

EMAU (6-[3′-ethyl-4′-methylanilino]uracil) and IMAU (6-[3′-iodo-4′-methylanilino]uracil): These are recognized as potent inhibitors, with their N3-alkylated derivatives, such as HB-EMAU, demonstrating Ki values in the submicromolar range against wild-type Pol IIIC. nih.govacs.orgasm.orgacs.org

Structure-activity relationship (SAR) studies indicate that the 6-(3-ethyl-4-methylanilino) moiety, along with closely related substituent patterns, significantly enhances Pol IIIC inhibition potency. acs.orgacs.orgnih.gov Modifications at the N3 position of the uracil (B121893) ring also play a critical role, with ethyl and allyl substituents often leading to increased antipolymerase and antibacterial activity. acs.org

The kinetic analysis of inhibitor binding provides a detailed understanding of how 6-anilinouracils interact with their target enzyme. As mentioned, ME-EMAU demonstrates a strong affinity for S. aureus PolC, with a dissociation constant (KD) of 14 nM. nih.govasm.orgnih.gov This tight binding is primarily driven by a very slow off-rate (koff = 0.006 s-1), suggesting that once bound, the inhibitor remains associated with the enzyme for an extended period. nih.govasm.orgnih.gov

Comparative studies using transient-state versus steady-state kinetic methods have highlighted discrepancies, with transient-state kinetics revealing a significantly tighter binding for ME-EMAU. nih.govasm.orgnih.gov Furthermore, investigations into drug-resistant mutants have provided valuable kinetic data. For instance, a specific mutation in S. aureus PolC (phenylalanine 1261 to leucine (B10760876), F1261L) drastically reduces ME-EMAU binding affinity by at least 3,500-fold. nih.govasm.orgnih.gov Concurrently, this mutation also impairs the enzyme's maximal nucleotide incorporation rate by 11.5-fold, indicating a direct link between inhibitor binding and enzyme function. nih.govasm.orgnih.gov Studies with resistant strains confirm that resistance is typically associated with modifications in the Pol IIIC enzyme itself, leading to Ki values that are over 1,000-fold higher for resistant enzymes compared to their wild-type counterparts. asm.org These findings support a model where inhibitors form a reversible ternary complex with the enzyme and a template pyrimidine (B1678525) residue, thereby blocking DNA synthesis. researchgate.net

Compound List

| Compound Name | Description |

| This compound (6-AU) | A class of selective inhibitors of bacterial DNA polymerase IIIC |

| 2-methoxyethyl-6-(3′-ethyl-4′-methylanilino)uracil (ME-EMAU) | A specific derivative of this compound studied for its kinetics |

| 6-([3,4-trimethylene]anilino)uracil (TMAU) | A this compound derivative used in IC50 studies |

| 6-[3′-ethyl-4′-methylanilino]uracil (EMAU) | A potent this compound inhibitor, often used as a template |

| 6-[3′-iodo-4′-methylanilino]uracil (IMAU) | Another potent this compound inhibitor |

| N3-hydroxybutyl-6-(3′-ethyl-4′-methylanilino)uracil (HB-EMAU) | An N3-alkylated derivative of EMAU with potent activity |

| N3-ethyl-6-(3-ethyl-4-methylanilino)uracil (Compound 12) | An N3-ethyl derivative of EMAU showing enhanced activity |

| N3-allyl-6-(3-ethyl-4-methylanilino)uracil (Compound 13) | An N3-allyl derivative of EMAU showing enhanced activity |

| N3-(CH2)2OCH3-6-(3-ethyl-4-methylanilino)uracil (Compound 20) | An N3-methoxyethyl derivative of EMAU |

| N3-(CH2)3OCH3-6-(3-ethyl-4-methylanilino)uracil (Compound 21) | An N3-methoxypropyl derivative of EMAU |

| N3-(CH2)2OH-6-(3-ethyl-4-methylanilino)uracil (Compound 22) | An N3-hydroxyethyl derivative of EMAU |

| N3-(CH2)3OH-6-(3-ethyl-4-methylanilino)uracil (Compound 23) | An N3-hydroxypropyl derivative of EMAU |

Data Tables

Table 1: Kinetic Parameters of Selected this compound Derivatives Against Bacterial DNA Polymerase IIIC

| Compound | Target Enzyme/Species | Kinetic Parameter | Value | Assay Type / Method | Reference |

| ME-EMAU | S. aureus PolC | KD | 14 nM | Transient-state kinetics | nih.govasm.orgnih.gov |

| ME-EMAU | S. aureus PolC | koff | 0.006 s-1 | Transient-state kinetics | nih.govasm.orgnih.gov |

| TMAU | B. subtilis Pol III | IC50 | 0.75 μM | Non-radioactive assay | asm.org |

| TMAU | B. subtilis Pol III | IC50 | 0.38 μM | Radioactive assay | asm.org |

| HB-EMAU | Wild-type Pol IIIC | Ki | Submicromolar range | Enzyme inhibition assay | asm.org |

Structure Activity Relationship Sar Studies of 6 Anilinouracil Derivatives

Modifications at the Uracil (B121893) N3 Position

Substitution at the N3 position of the uracil ring has been found to significantly influence the biological activity of 6-anilinouracil derivatives. This position can accommodate a variety of substituents, leading to enhanced enzyme binding and improved antibacterial potency. asm.org

The introduction of alkyl groups at the N3 position has been shown to enhance the ability of this compound derivatives to bind to DNA polymerase III. Studies on two parent compounds, 6-(3,4-trimethyleneanilino)uracil (TMAU) and 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU), revealed that alkyl chains ranging from ethyl to hexyl increased their inhibitory activity against purified B. subtilis DNA polymerase III. asm.org With the exception of the hexyl group, these substitutions also led to a significant enhancement in their antimicrobial potency. asm.org

| Compound | N3-Substituent | Inhibition of B. subtilis Pol IIIC (Ki, µM) |

| EMAU | H | 0.25 |

| N3-Ethyl-EMAU | Ethyl | 0.12 |

| N3-Propyl-EMAU | Propyl | 0.10 |

| N3-Butyl-EMAU | Butyl | 0.08 |

| N3-Pentyl-EMAU | Pentyl | 0.07 |

| N3-Hexyl-EMAU | Hexyl | 0.06 |

Data sourced from research on this compound-based inhibitors.

Further investigations explored the introduction of more hydrophilic groups at the N3 position. For the EMAU platform, substitution with hydroxyalkyl and methoxyalkyl groups resulted in a marginal enhancement of its anti-polymerase III activity. asm.org However, these modifications led to a severalfold increase in antibacterial potency, suggesting that these groups may improve the compounds' ability to penetrate bacterial cells. asm.org

| Compound | N3-Substituent | Inhibition of B. subtilis Pol IIIC (Ki, µM) | Antibacterial Activity (MIC, µg/mL against B. subtilis) |

| EMAU | H | 0.25 | 10 |

| N3-(2-Hydroxyethyl)-EMAU | 2-Hydroxyethyl | 0.18 | 2.5 |

| N3-(3-Hydroxypropyl)-EMAU | 3-Hydroxypropyl | 0.15 | 1.25 |

| N3-(4-Hydroxybutyl)-EMAU | 4-Hydroxybutyl | 0.12 | 1.25 |

| N3-(2-Methoxyethyl)-EMAU | 2-Methoxyethyl | 0.16 | 2.5 |

Data reflects the enhanced antibacterial potency with hydrophilic substitutions.

The exploration of more complex side chains at the N3 position led to the synthesis of piperidinylbutyl derivatives. Among a series of 3-(substituted-butyl)-6-(3-ethyl-4-methylanilino)uracils, hydrophobically substituted piperidinylbutyl derivatives were identified as some of the most potent antibacterials. acs.orgnih.gov This indicates that a combination of a basic nitrogen functionality and hydrophobic character in the N3 side chain can be beneficial for antibacterial activity.

Substitutions on the Anilino Moiety

The nature and position of substituents on the anilino ring at the 6-position of the uracil are critical determinants of the inhibitory activity against Pol IIIC.

Systematic studies have been performed to identify the optimal substitution pattern on the anilino ring for maximizing the inhibition of Pol IIIC. Research has indicated that the 6-(3-ethyl-4-methylanilino) group and closely related substituent patterns are particularly effective for potent Pol IIIC inhibition. acs.orgnih.gov The interaction between the inhibitor and the enzyme appears to be primarily driven by hydrophobic binding. nih.gov

The biological activity of this compound derivatives is highly sensitive to the substituents on the anilino moiety. The presence of specific alkyl groups, such as ethyl and methyl at the 3- and 4-positions respectively, contributes significantly to the hydrophobic interactions within the enzyme's binding site. nih.gov Quantitative structure-activity relationship (QSAR) studies have confirmed that the inhibitory activity against both wild-type and mutant DNA polymerase III is largely dependent on the hydrophobic character of the anilino substituents. nih.gov This highlights the importance of a well-defined hydrophobic pocket in the enzyme that can be effectively targeted by appropriately substituted anilino rings.

| Compound | 6-Anilino Substituent | Inhibition of B. subtilis Pol IIIC (IC50, µM) |

| 1 | 3,4-Trimethyleneanilino | 0.3 |

| 2 | 3-Ethyl-4-methylanilino | 0.1 |

| 3 | 4-Methylanilino | >10 |

| 4 | 3-Ethylanilino | 1.5 |

| 5 | Aniline (B41778) | >100 |

This table illustrates the impact of different anilino substituents on Pol IIIC inhibition.

Synthetic Methodologies and Chemical Modifications

Synthetic Routes for 6-Anilinouracil Core Structure

The fundamental this compound core is typically synthesized through nucleophilic substitution reactions. A common and effective method involves the reaction of a 6-halouracil, such as 6-chlorouracil (B25721), with a desired aniline (B41778) derivative. This reaction displaces the halogen atom at the C6 position of the uracil (B121893) ring with the amino group of the aniline, forming the characteristic N-phenyl bond. The reaction conditions can be modulated to optimize yields, often involving the use of a suitable solvent and sometimes a base to facilitate the reaction. This approach provides a direct and versatile route to a wide array of this compound analogs by simply varying the substituted aniline used in the synthesis.

Strategies for N3-Substituted Derivatives

Introducing substituents at the N3 position of the uracil ring is a key strategy for modifying the properties of this compound. These derivatives are often pursued to enhance biological activity. nih.govnih.gov A general and straightforward three-step procedure has been developed starting from a 1-benzyloxymethyl-protected 6-chlorouracil derivative. nih.gov Alkylation at the N3 position is a common method, where the this compound core is treated with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. This allows for the introduction of various alkyl and functionalized alkyl chains.

Studies have explored the synthesis of N3-alkyl, N3-hydroxyalkyl, and N3-methoxyalkyl derivatives. nih.gov For instance, N3 substitution of the 6-(3-ethyl-4-methylanilino)uracil (B8251919) (EMAU) platform with hydroxyalkyl and methoxyalkyl groups has been shown to enhance antibacterial potency. nih.gov The choice of the substituent can be tailored to achieve desired physicochemical properties. nih.govacs.org

Table 1: Examples of N3-Substituted this compound Derivatives

| N3-Substituent | Anilino Group | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 4-Hydroxybutyl | 3-Iodo-4-methylanilino | Demethylation of the corresponding 4-methoxybutyl derivative. | acs.org |

| 4-Methoxybutyl | 3-Bromo-4-methylanilino | Reaction with 3-bromo-4-methylaniline. | acs.org |

| 4-Iodobutyl | 3-Ethyl-4-methylanilino | Reaction of the methoxybutyl derivative with trimethylsilyl (B98337) iodide (Me3SiI). | acs.org |

| Alkyl (Ethyl to Hexyl) | 3-Ethyl-4-methylanilino (EMAU) | Alkylation enhances the capacity to bind to DNA polymerase III. | nih.gov |

Multi-Component Reactions for Novel Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. scispace.com 6-Aminouracil (B15529), a common precursor, is frequently employed in MCRs to generate diverse heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and other fused systems. scispace.comrsc.orgresearchgate.net These reactions are valued for their high atom economy and ability to quickly build molecular complexity. scispace.com

Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an efficient and environmentally friendly catalyst for one-pot syntheses involving 6-aminouracil derivatives. rsc.orgeurekaselect.com A notable application is the pseudo three-component condensation reaction between various aldehydes and 6-aminouracils in aqueous ethanol (B145695) at room temperature. rsc.org This method leads to the formation of bis(6-aminouracil-5-yl)methane scaffolds. The protocol is characterized by mild reaction conditions, good to excellent yields, and easy isolation of products without the need for column chromatography. rsc.org

Table 2: CAN-Catalyzed Synthesis of bis(6-aminouracil-5-yl)methanes

| Aldehyde Reactant | 6-Aminouracil Derivative | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 6-Amino-1,3-dimethyluracil | CAN (10 mol%) | Aqueous Ethanol, RT | 94% | rsc.org |

| 4-Chlorobenzaldehyde | 6-Amino-1,3-dimethyluracil | CAN (10 mol%) | Aqueous Ethanol, RT | 96% | rsc.org |

| 4-Nitrobenzaldehyde | 6-Aminouracil | CAN (10 mol%) | Aqueous Ethanol, RT | 92% | rsc.org |

| 2-Thiophenecarboxaldehyde | 6-Aminouracil | CAN (10 mol%) | Aqueous Ethanol, RT | 89% | rsc.org |

Beyond CAN-catalyzed reactions, various other one-pot MCRs utilize 6-aminouracil to create novel heterocyclic systems. researchgate.net These reactions often involve the condensation of 6-aminouracil, an aldehyde, and an active methylene (B1212753) compound. researchgate.net For example, the three-component reaction of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and acetylacetone (B45752) can be used to synthesize dihydropyrido[2,3-d]pyrimidine derivatives. researchgate.net These methods are attractive due to their operational simplicity and the ability to generate diverse libraries of compounds from readily available starting materials. researchgate.netresearchgate.net

Table 3: Examples of One-Pot Syntheses Involving 6-Aminouracil

| Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Nanocrystalline [email protected] in water/ethanol | Pyrido[2,3-d]pyrimidine | researchgate.net |

| 6-Amino-1,3-dimethyluracil, Aromatic Aldehyde, Acetylacetone | Brönsted acidic ionic liquid-supported Zr-MOF, solvent-free | Dihydropyrido[2,3-d]pyrimidine | researchgate.net |

| 6-Aminouracil, Terephthalaldehyde, Active Methylene Compound (e.g., Dimedone) | EtOH, reflux, no catalyst | Bis(pyrido[2,3-d:6,5-d']dipyrimidine) | scispace.com |

| Isatin, 6-Aminouracil, 1,3-Diketone | PEG-OSO3H, one-pot domino coupling | Uracil-fused Spirooxindole | researchgate.net |

Chemical Transformations of 6-Aminouracil Derivatives

6-Aminouracil is a versatile starting material that can undergo various chemical transformations to yield a wide range of heterocyclic compounds. scirp.org Its amino group at the C6 position is a key functional handle for derivatization and for the construction of fused ring systems.

The acylation of 6-aminouracil derivatives has been investigated to produce precursors for other complex molecules, such as 8-substituted xanthines. acs.orgfrontiersin.org The site of acylation can be influenced by the substitution pattern on the uracil ring. For instance, studies have shown that the reaction of 1,3-dimethyl-6-aminouracil with acetic anhydride (B1165640) at reflux results in acylation at the C5 position to yield the 5-acetyl derivative. acs.org However, in the absence of a substituent at the N1 position, acylation tends to occur on the exocyclic amino group, forming a 6-acetamido derivative. acs.org Acylation can also be performed with other reagents, such as 2,4-dimethoxybenzoyl chloride in the presence of a piperidine (B6355638) catalyst, to afford the corresponding N-acyl derivative. scirp.org

Table 4: Acylation Reactions of 6-Aminouracil Derivatives

| 6-Aminouracil Derivative | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Dimethyl-6-aminouracil | Acetic Anhydride | Reflux | 5-Acetyl-1,3-dimethyl-6-aminouracil | acs.org |

| 6-Aminouracil | Acetic Anhydride | Acetic Acid/Acetic Anhydride mixture | 6-Acetamidouracil | acs.org |

| 1,3-Dimethyl-6-aminouracil | Dimethyl acetylenedicarboxylate | DMF | 5-Acyl derivative | acs.org |

| 6-Aminouracil | 2,4-Dimethoxybenzoyl chloride | Piperidine catalyst | N-(1,2,3,4-tetrahydro-2,4-dioxopyrimidin-6-yl)-2,4-dimethoxybenzamide | scirp.org |

Alkylation and Glycoside Synthesis

Alkylation of the this compound scaffold, particularly at the N3 position of the uracil ring, is a key strategy in the development of potent derivatives. In addition, the synthesis of glycoside analogues introduces sugar moieties, significantly altering the compound's polarity and potential for biological interactions.

N3-Alkylation:

A prevalent synthetic approach for creating 3-substituted 6-anilinouracils involves a multi-step procedure that begins with a protected 6-chlorouracil derivative. nih.gov This method allows for the regioselective introduction of an alkyl group at the N3 position. The synthesis is typically followed by the nucleophilic substitution of the chlorine atom at the C6 position with an appropriate aniline derivative to yield the final product. This strategy has been instrumental in preparing series of this compound analogues with various substituents on both the uracil and aniline rings. acs.orgnih.gov

For instance, a series of 3-(substituted-butyl)-6-(3-ethyl-4-methylanilino)uracils were synthesized to explore structure-activity relationships. acs.org The introduction of hydroxybutyl and methoxybutyl side chains at the N3 position was found to be particularly effective in yielding compounds with significant antibacterial activity. acs.org

Table 1: Examples of N3-Alkylated 6-(3-ethyl-4-methylanilino)uracil Derivatives

| N3-Substituent | Resulting Compound Class |

|---|---|

| Hydroxybutyl | Potent Antibacterial |

| Methoxybutyl | Potent Antibacterial |

| Substituted Piperidinylbutyl | Potent Antibacterial |

This table is based on findings related to 3-substituted-6-(3-ethyl-4-methylanilino)uracils. acs.org

Glycoside Synthesis:

While direct glycosylation of this compound is not extensively documented, studies on the closely related 6-aminouracil provide insight into potential synthetic pathways. Research into the prebiotic glycosylation of uracil derivatives has shown that 6-aminouracil readily reacts with ribose to form glycosylated products. nih.gov The reaction yields C-nucleosides, where the sugar moiety is attached to the uracil ring via a stable carbon-carbon bond. nih.gov These findings suggest that the 6-amino group (and by extension, a 6-anilino group) activates the uracil ring for such reactions, leading to the formation of both pyranose and furanose C-glycoside structures. nih.gov This methodology represents a potential, though not yet demonstrated, route to this compound glycosides.

Derivatization for Novel 5-Substituted Uracil Analogues

The C5 position of the uracil ring is highly nucleophilic and susceptible to electrophilic substitution, making it a prime target for derivatization. Functionalization at this position is a common strategy for creating novel uracil analogues.

Electrophilic Substitution:

The reaction of 6-aminouracil derivatives with aldehydes in the presence of an acid catalyst provides a direct method for introducing substituents at the C5 position. This reaction leads to the formation of methylene-bridged bis(6-aminouracil-5-yl)methane derivatives. researchgate.net This methodology highlights a green chemistry approach, often utilizing surfactant-catalyzed reactions in aqueous media to link two uracil moieties through a carbon bridge at their respective C5 positions. researchgate.net

Table 2: Synthesis of bis(6-aminouracil-5-yl)methane Derivatives

| Reactant 1 | Reactant 2 | Product Type |

|---|

This table illustrates a general synthetic scheme for C5-functionalization. researchgate.net

Amide Bond Formation:

Another important derivatization strategy involves the synthesis of 6-amino-5-carboxamidouracils. These compounds are typically prepared through the condensation of 5,6-diaminouracil (B14702) derivatives with various carboxylic acids. frontiersin.org Modern coupling reagents facilitate this reaction, allowing for a rapid and efficient formation of an amide bond at the C5 position under mild conditions. frontiersin.org This versatile method tolerates a wide range of carboxylic acids, enabling the introduction of diverse functionalities to the uracil core. The regioselectivity of this reaction exclusively yields the 5-carboxamido derivative, which has been confirmed through crystallographic and NMR studies. frontiersin.org

Table 3: Examples of 5-Carboxamidouracil Synthesis

| Uracil Precursor | Carboxylic Acid | Coupling Reagent | Product |

|---|---|---|---|

| 5,6-Diaminouracil | Benzoyl Chloride | COMU | N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide |

This table is based on the synthesis of 6-amino-5-carboxamidouracils, a strategy applicable for creating 5-substituted analogues. frontiersin.org

These synthetic methodologies underscore the chemical tractability of the this compound scaffold, providing robust pathways for alkylation, potential glycosylation, and C5-derivatization to generate a diverse library of novel analogues.

Exploration of Hybrid and Combination Approaches

Design and Synthesis of 6-Anilinouracil-Fluoroquinolone Hybrid Compounds

The design of this compound-fluoroquinolone (AU-FQ) hybrids is a rational approach to combine the distinct antibacterial mechanisms of both parent molecules. nih.gov 6-Anilinouracils are known to selectively inhibit DNA polymerase IIIC (Pol IIIC), an enzyme crucial for DNA replication in many Gram-positive bacteria. sci-hub.senih.gov Fluoroquinolones, on the other hand, are broad-spectrum antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. mdpi.comnih.gov

The synthesis of these hybrid compounds typically involves linking the N-3 position of the this compound core to a fluoroquinolone moiety through various chemical linkers. nih.govacs.org A common strategy involves synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs), where the substituent at the 3-position is a fluoroquinolone connected by a linker. nih.gov For instance, a fluoroquinolone can be attached via its secondary amine group on the piperazine (B1678402) ring. sci-hub.se Different linker lengths and compositions have been explored to optimize the pharmacological properties of the resulting hybrid. future-science.com One synthetic route involves the displacement of the 7-fluoro group of polyfluoroquinolone esters with substituted piperazines, followed by a reaction with 3-(iodobutyl)EMAU and subsequent hydrolysis. nih.gov This method has been used to create a variety of 3-substituted-piperazinyl AU-FQ hybrids. nih.gov

Dual-Targeting Strategies and Mechanistic Implications

The primary rationale behind creating AU-FQ hybrids is to develop a dual-action antibiotic. sci-hub.se By inhibiting two distinct and essential targets in the bacterial DNA replication pathway, these hybrids are expected to have a more potent and broader spectrum of activity. nih.govasm.org The anilinouracil component targets Pol IIIC, while the fluoroquinolone part inhibits DNA gyrase and topoisomerase IV. nih.govfuture-science.com

This multi-targeted approach has significant mechanistic implications. A single molecule capable of hitting multiple targets can be more effective than a combination of two separate drugs. sci-hub.se The covalent linkage ensures that both pharmacophores are delivered to the bacterial cell simultaneously, potentially leading to a synergistic effect. sci-hub.se Research on specific hybrids, such as the compound designated "251D," has demonstrated potent inhibition of both Pol IIIC and the topoisomerase/gyrase enzymes. nih.govasm.org Another hybrid, MBX-500, was also designed to inhibit these three bacterial targets. asm.org This dual mechanism is crucial for overcoming resistance, as bacteria would need to develop mutations in multiple target enzymes simultaneously to confer resistance, a statistically less probable event. mdpi.com

Enhanced Bioactivity and Expanded Spectrum of Hybrid Molecules

Studies have shown that AU-FQ hybrid compounds can exhibit significantly enhanced bioactivity compared to their parent molecules. nih.govacs.org For example, AU-FQ hybrids have been reported to be up to 64-fold more potent as antibacterials against Gram-positive bacteria than the parent EMAU compounds. nih.govacs.org The hybrid compound 251D displayed Gram-positive antibacterial potency at least 15 times greater than its corresponding anilinouracil parent compound. nih.govasm.org

While 6-anilinouracils are primarily active against Gram-positive bacteria, their hybridization with broad-spectrum fluoroquinolones has the potential to expand their activity to include Gram-negative organisms. sci-hub.se Although initial attempts to significantly enhance Gram-negative activity through this hybridization have been only moderately successful, some hybrids have shown noteworthy activity against certain resistant Gram-negative strains. sci-hub.se For instance, one hybrid was 32-fold more active against a ciprofloxacin-resistant E. coli strain compared to the fluoroquinolone alone. sci-hub.se Furthermore, these hybrids have demonstrated activity against a wide range of antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). sci-hub.seekb.eg The hybrid MBX-500 has shown potency against numerous isolates of the fluoroquinolone-resistant, toxin-overproducing NAP1/027 ribotype of Clostridium difficile. asm.org

Potential for Mitigating Bacterial Resistance through Hybridization

A key advantage of hybrid antibiotics is their potential to combat and mitigate the development of bacterial resistance. sci-hub.se The dual-targeting mechanism makes it more difficult for bacteria to develop resistance, as simultaneous mutations in multiple target enzymes would be required. mdpi.comingentaconnect.com

Research has shown that AU-FQ hybrids can be active against bacterial strains that are resistant to either anilinouracils or fluoroquinolones alone. nih.govekb.eg This demonstrates the ability of the hybrid molecule to utilize its alternative mode of action when one of its targets is compromised by a resistance mutation. For example, the hybrid 251D was active against both anilinouracil- and fluoroquinolone-resistant Gram-positive organisms. nih.govasm.org Similarly, MBX-500 maintains its potency against fluoroquinolone-resistant C. difficile isolates. asm.org

Furthermore, studies on the frequency of resistance development have been promising. While spontaneous resistance to the individual parent compounds could be observed in Staphylococcus aureus, it was not observed for the hybrid compound 251D in single-passage experiments. nih.gov Although resistance to 251D could be induced through multiple passages, the rate of development was comparable to that of the parent compounds. nih.gov This suggests that while not completely immune to resistance development, the hybridization strategy can significantly lower the propensity for resistance to emerge. sci-hub.se

Bacterial Response and Resistance Mechanisms to 6 Anilinouracil

Frequency of Resistance Development

Studies investigating the frequency of spontaneous resistance to 6-anilinouracil derivatives have indicated a low incidence, comparable to that observed with established antibiotics. For instance, when using N³-hydroxybutyl 6-(3′-ethyl-4′-methylanilino) uracil (B121893) (HBEMAU), a representative AU, the frequency of resistance development in clinically relevant strains of Staphylococcus aureus and Enterococcus species ranged from 1 × 10⁻⁸ to 3 × 10⁻¹⁰ nih.gov. These frequencies were found to be similar to or lower than those observed for established antibiotics such as rifampin, gentamicin, and ciprofloxacin (B1669076) nih.gov. Similarly, resistance to another AU derivative, 2-methoxyethyl-6-(3′-ethyl-4'-methylanilino)uracil (ME-EMAU), arises in S. aureus at a single-step mutation frequency of approximately 7.3 × 10⁻¹⁰ nih.gov. These findings suggest that, at least initially, resistance to AUs does not appear at a significantly higher rate than to existing antibacterial agents.

Genetic Basis of Resistance in Bacterial Strains

Resistance to 6-anilinouracils is primarily mediated through genetic alterations that affect the drug's target enzyme, DNA polymerase IIIC (Pol IIIC).

Mutations in the polC Gene

The primary target of this compound compounds is the replicative DNA polymerase III (Pol IIIC), encoded by the polC gene, which is essential for chromosomal replication in Gram-positive bacteria nih.govnih.govasm.orgasm.org. Resistance development is predominantly linked to mutations within this gene. DNA sequencing of polC from resistant bacterial strains has revealed specific sequence changes that map to single amino acid codons within the enzyme. For example, in Staphylococcus aureus, a specific mutation of phenylalanine at position 1261 to leucine (B10760876) (F1261L) in the PolC enzyme has been identified as conferring resistance to ME-EMAU nih.govasm.org. This mutation significantly reduces the binding affinity of ME-EMAU to the enzyme by at least 3,500-fold nih.govasm.org. Similarly, studies with HBEMAU-resistant strains of S. aureus and Enterococcus faecalis consistently identified a change in amino acid 1261 (or its homologue 1264 in B. subtilis and E. faecalis), located within the drug-binding pocket of Pol IIIC nih.gov. These findings underscore that mutations in the polC gene are the principal genetic mechanism underlying resistance to this compound compounds.

Target Enzyme Modification as a Resistance Mechanism

The mutations identified within the polC gene directly lead to modifications in the structure of the target enzyme, Pol IIIC. These structural alterations, particularly within the drug-binding pocket, reduce the affinity of the this compound compounds for their target nih.govnih.govasm.org. Consequently, the inhibited enzyme complex is less stable or does not form effectively, allowing bacterial DNA replication to proceed despite the presence of the drug. The altered Pol IIIC enzymes retain their polymerase activity, often comparable to their wild-type counterparts, but their susceptibility to inhibition by AUs is drastically reduced, with Kᵢ values increasing by over 1,000-fold in resistant enzymes compared to wild-type enzymes nih.gov. This specific modification of the drug target is therefore the key mechanism by which bacteria achieve resistance to 6-anilinouracils.

Overcoming Resistance with Modified Derivatives and Hybrid Structures

Strategies to overcome or mitigate the development of resistance to 6-anilinouracils involve the design of modified derivatives and, more significantly, hybrid molecules that target multiple bacterial pathways. One prominent strategy involves creating hybrid compounds by covalently linking this compound derivatives with fluoroquinolones (FQs) asm.orgjuniperpublishers.comsci-hub.seresearchgate.netasm.org. These hybrid molecules, such as compound 251D, are designed to inhibit two distinct targets in bacterial DNA replication: Pol IIIC (via the AU moiety) and DNA gyrase/topoisomerase IV (via the FQ moiety) asm.orgjuniperpublishers.com.

These dual-action hybrids have demonstrated significant advantages. They exhibit potent antibacterial activity against a broad spectrum of Gram-positive pathogens, including strains resistant to the parent AU or FQ compounds, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) asm.orgsci-hub.senih.gov. For instance, compound 251D showed improved activity against strains resistant to fluoroquinolones, with minimum inhibitory concentrations (MICs) that were 8- to 64-fold lower than those of the parent compounds in some cases nih.gov. Furthermore, spontaneous resistance to these AU-FQ hybrids has not been readily observed, and resistance development, when induced through multiple passages, occurs at a pace comparable to that of the parent compounds asm.orgasm.orgnih.gov. This suggests that targeting multiple essential pathways may impose a higher fitness cost on bacteria, thereby slowing down or preventing the emergence of resistance. Additionally, some polC mutations conferring resistance to AUs can also reduce bacterial replication rates, potentially limiting the competitive advantage of resistant strains in the absence of continued drug pressure nih.govasm.org.

Computational Chemistry and Molecular Modeling of 6 Anilinouracil

Quantum Chemical Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict various molecular properties. These studies provide a foundation for understanding molecular reactivity and potential applications.

Studies utilizing DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), have been performed to analyze the electronic structure of 6-Anilinouracil. Frontier Molecular Orbital (FMO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is delocalized across the uracil (B121893) ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the amino group. This distribution suggests that the amino group is a key site for interactions with other chemical species researchgate.net. The calculated HOMO-LUMO energy gap, a critical parameter for electronic and optical properties, has been reported as 5.50 eV researchgate.net.

Natural Bond Orbital (NBO) analysis provides deeper insights into bonding and charge distribution. NBO studies on this compound indicate significant stabilization energies between lone pairs (LP) and anti-bonding orbitals (π/σ), which are indicative of its bioactivity researchgate.net. Furthermore, local reactivity descriptors, such as Fukui functions, help identify specific atomic sites prone to nucleophilic or electrophilic attacks. For this compound, C5, O8, N9, O7, and H11 atoms are predicted to be favorable sites for nucleophilic attack, while H14, H13, H10, H11, and O8 are identified as preferential sites for electrophilic attack researchgate.net.

Table 7.1.1: Key Electronic Properties of this compound from DFT Calculations

| Property | Value | Method/Basis Set (Example) | Reference |

| HOMO-LUMO Gap | 5.50 eV | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| HOMO Localization | Uracil ring | DFT | researchgate.net |

| LUMO Localization | Amino group | DFT | researchgate.net |

| NBO Stabilization | LP → π/σ interactions | DFT/NBO | researchgate.net |

| Nucleophilic Attack Sites | C5, O8, N9, O7, H11 | DFT/Local Reactivity Descriptors | researchgate.net |

| Electrophilic Attack Sites | H14, H13, H10, H11, O8 | DFT/Local Reactivity Descriptors | researchgate.net |

Non-linear optical (NLO) properties are crucial for applications in optoelectronics, such as optical switching and data storage. Computational studies have investigated the NLO potential of this compound. The first-order hyperpolarizability (β) is a key parameter for NLO activity. For this compound, the calculated first-order hyperpolarizability has been reported as 14.07 × 10-31 esu. This value is approximately 2.13 times greater than that of urea (B33335) (6.59 × 10-31 esu), a common reference compound, indicating that this compound possesses significant NLO activity researchgate.net.

Table 7.1.2: Non-Linear Optical Properties of this compound

| Property | Value | Unit | Comparison (vs. Urea) | Reference |

| First-order Hyperpolarizability (β) | 14.07 | × 10-31 esu | 2.13 times greater | researchgate.net |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. This has been extensively applied to this compound, particularly concerning its role as an inhibitor of DNA Polymerase III.

This compound (6-AU) is recognized as a selective inhibitor of the DNA Polymerase III (Pol III) alpha subunit in various Gram-positive bacteria, including Bacillus subtilis and Mycobacterium tuberculosis plos.orgacs.orgnih.govembopress.orgnih.gov. Its mechanism of action involves competitive inhibition with deoxyguanosine triphosphate (dGTP) plos.org. The binding occurs within a domain that resembles guanine (B1146940) base pairing, allowing this compound to form Watson-Crick-like hydrogen bonds with an unopposed cytosine residue on the template strand, positioned just distal to the DNA primer terminus plos.org. Furthermore, the aryl portion of the this compound molecule binds in proximity to the enzyme's active site, contributing to the formation of an inactive ternary complex plos.org.

In docking studies against the DNA Polymerase III alpha subunit of Mycobacterium tuberculosis (MtbDnaE2), this compound exhibited specific interactions, including 3 lipophilic interactions and 9 non-bonded interactions with the protein model plos.org. The compound has demonstrated inhibitory activity with an IC50 value of 4.7 μM against B. subtilis DNA polymerase III plos.org. Structure-activity relationship (SAR) studies have also explored modifications at the uracil N3 position to enhance both anti-polymerase and antimicrobial potencies acs.orgnih.gov.

Table 7.2.1: Molecular Docking and Interaction Data for this compound with DNA Polymerase III

| Target Protein | Bacterial Species | IC50 Value | Lipophilic Interactions | Non-bonded Interactions | Binding Mode Description | Reference |

| DNA Polymerase III alpha subunit | Bacillus subtilis | 4.7 μM | N/A | N/A | dGTP analog, competitive inhibitor, forms Watson-Crick-like H-bonds with template cytosine, aryl group binds near active site. | plos.orgacs.orgnih.gov |

| MtbDnaE2 (model) | Mycobacterium tuberculosis | N/A | 3 | 9 | Guanine-like base pairing domain and enzyme-specific aryl domain interactions. | plos.org |

| PolC (Replicative Polymerase) | Gram-positive bacteria | N/A | N/A | N/A | Targeted to the polymerase subunit, acts as a specific blocker of DNA replication. Active site uniquely binds this compound family inhibitors. | embopress.orgnih.gov |

Beyond its well-established role as a DNA Polymerase III inhibitor, computational investigations have also explored other potential biological targets for this compound. Molecular docking studies suggest that this compound may also function as a potential inhibitor of Dipeptidyl Peptidase-IV (DPP-4) researchgate.net. DPP-4 is an enzyme implicated in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus researchgate.net. This finding opens avenues for exploring this compound or its derivatives in metabolic disease research.

Table 7.2.2: Potential Alternative Biological Targets for this compound

| Target Protein | Disease Area | Computational Finding | Reference |

| Dipeptidyl Peptidase-IV (DPP-4) | Type 2 Diabetes Mellitus | Potential inhibitor; useful for developing therapies | researchgate.net |

The insights gained from quantum chemical calculations and molecular docking studies are instrumental in guiding structure-based drug design (SBDD) efforts for this compound and its analogs. Understanding the electronic distribution, reactive sites, and specific interactions with target enzymes like DNA Polymerase III allows for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

The FMO and NBO analyses reveal key electronic features that can be modulated through chemical modifications to enhance binding affinity or alter reactivity researchgate.netresearchgate.net. For instance, SAR studies have demonstrated that substitutions at the uracil N3 position can significantly impact both anti-polymerase activity and antibacterial potency acs.orgnih.gov. Molecular docking provides a detailed view of the binding pocket, identifying critical amino acid residues that interact with this compound. This information is vital for designing new molecules that can form stronger or more specific interactions within the target site, potentially overcoming resistance mechanisms.

The identification of DPP-4 as a potential target also highlights the utility of computational screening for repurposing existing compounds or identifying new therapeutic applications for this compound derivatives. By systematically analyzing molecular interactions and electronic properties, in silico approaches accelerate the drug discovery pipeline, enabling the development of more effective and targeted therapeutic agents.

Compound List:

this compound (6-AU)

Future Directions and Research Perspectives for 6 Anilinouracil Compounds

Advancements in DNA Replication Protein Targeting

The primary mechanism of action for many anilinouracil derivatives involves the inhibition of bacterial DNA polymerase III (Pol III), especially the PolC subtype found in Gram-positive bacteria nih.govasm.orgnih.govnih.govnih.gov. These compounds act as dGTP analogs, mimicking the guanine (B1146940) moiety and forming hydrogen bonds with cytosine bases on the DNA template. This interaction traps the polymerase in an unproductive complex, thereby halting DNA replication nih.govnih.gov.

Future research in this area is expected to focus on:

Developing more potent and selective Pol III inhibitors: Fine-tuning the anilinouracil scaffold, particularly by modifying substituents at the N3 position of the uracil (B121893) ring and the anilino moiety, has shown promise in enhancing both polymerase inhibition and antibacterial activity nih.govacs.org. For instance, introducing hydroxyalkyl and methoxyalkyl groups at N3 has significantly boosted antibacterial potency nih.gov.

Expanding targeting beyond PolC: While PolC is a key target, research may explore anilinouracil derivatives that can also inhibit other essential bacterial DNA replication proteins, such as DNA gyrase or topoisomerase IV, potentially through hybrid molecules. For example, hybrid compounds linking anilinouracils with fluoroquinolones have demonstrated dual activity against PolC and gyrase/topoisomerase researchgate.netnih.govnih.gov.

Investigating eukaryotic DNA replication targets: Although current research predominantly focuses on bacterial targets, there is a theoretical possibility of exploring anilinouracil derivatives against specific eukaryotic DNA replication proteins, provided sufficient selectivity can be achieved to avoid host toxicity. However, the structural dissimilarity between bacterial C-family polymerases and eukaryotic polymerases suggests that achieving such selectivity would be a significant challenge nih.gov.

Innovations in Antimicrobial Drug Discovery Strategies

The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action nih.govnih.govnih.govresearchgate.netnih.gov. Anilinouracils offer a promising avenue by targeting bacterial DNA replication, a process essential for cell viability and a pathway not targeted by many current antibiotics nih.govresearchgate.net.

Key innovations and future strategies include:

Targeting resistant strains: Anilinouracil derivatives have demonstrated activity against antibiotic-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) nih.govnih.gov. This makes them valuable candidates for developing treatments against multidrug-resistant (MDR) infections.

Hybrid and conjugate approaches: The development of hybrid molecules, such as anilinouracil-fluoroquinolone conjugates (e.g., compound 251D), represents a significant innovation. These hybrids can target multiple essential bacterial pathways simultaneously, potentially overcoming existing resistance mechanisms and enhancing antibacterial potency researchgate.netnih.govnih.gov.

Exploring diverse bacterial targets: While Pol III is a primary target, future research could investigate anilinouracil derivatives against other essential bacterial replication machinery components, such as the β-clamp or helicases, if structural similarities allow for effective inhibition.

Potential for Species-Specific Inhibitors

A critical aspect of developing effective antimicrobials is achieving species specificity to minimize disruption of the host's microbiome and reduce off-target effects researchgate.net. The structural differences between bacterial DNA polymerases and their eukaryotic counterparts offer a foundation for developing selective inhibitors.

Future research directions for species-specific inhibitors include:

Exploiting structural differences in DNA polymerases: Bacterial Pol III enzymes, particularly the PolC family, possess unique structural features in their active sites that are absent in human DNA polymerases nih.gov. Anilinouracils' ability to exploit these specific features allows for selective inhibition of bacterial replication.

Developing inhibitors for Gram-positive vs. Gram-negative bacteria: The distinction between PolC (found in low-GC Gram-positive bacteria) and DnaE (found in Gram-negative bacteria) polymerases presents an opportunity to design Gram-positive-specific agents asm.orgnih.govfrontiersin.org. While current anilinouracils primarily target PolC, future research could explore modifications to target DnaE or other Gram-negative-specific replication proteins.

Structure-Activity Relationship (SAR) studies: Detailed SAR studies are crucial for optimizing selectivity. By systematically altering substituents on the anilinouracil scaffold, researchers can enhance binding affinity to target bacterial enzymes while minimizing interactions with host enzymes nih.govacs.org.

Translational Research Opportunities in Drug Development Pipelines

Translating promising laboratory findings into clinically approved drugs is a complex and lengthy process nordicbioscience.comppd.comsrgtalent.comangelinipharma.comumaryland.edunih.govnih.gov. Anilinouracil compounds, with their demonstrated antibacterial activity and novel mechanism of action, present several translational research opportunities.

Key areas for translational research include:

Preclinical studies: Rigorous preclinical testing is essential to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of anilinouracil derivatives ppd.comangelinipharma.com. This includes in vitro and in vivo studies in animal models to establish a therapeutic window and identify potential toxicities. The development of compounds like Ibezapolstat (ACX-362E), a PolC inhibitor, which has reached Phase 2 clinical trials, demonstrates the feasibility of this translational path nih.govmdpi.com.

Addressing resistance mechanisms: While anilinouracils target a novel pathway, understanding and mitigating the development of resistance will be critical. Hybrid molecules that target multiple pathways may inherently offer greater protection against resistance nih.govresearchgate.net. Research into resistance mechanisms for anilinouracil derivatives will guide the design of next-generation compounds.

Optimizing pharmacokinetic properties: For in vivo efficacy, anilinouracil derivatives may require optimization of their solubility, bioavailability, and metabolic stability. For example, modifications to improve solubility have allowed for intravenous administration in animal models nih.gov. Medicinal chemists play a pivotal role in this optimization process srgtalent.comhilarispublisher.comopenaccessjournals.comanu.edu.au.

Clinical trial design: As anilinouracil-based drugs advance, careful clinical trial design will be necessary to evaluate their efficacy and safety in human patients. This includes selecting appropriate patient populations, determining optimal dosing regimens, and identifying relevant biomarkers to monitor treatment response and potential resistance nordicbioscience.comnih.gov.

The development of anilinouracil-based therapeutics represents a significant opportunity to address the unmet need for new antimicrobial agents, particularly against drug-resistant Gram-positive bacteria. Continued research and strategic development are key to realizing their full therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for 6-Anilinouracil, and what analytical techniques are critical for validating its purity and structure?

- Methodological Answer :

- Synthesis Design : Use a hypothesis-driven approach (e.g., nucleophilic substitution or condensation reactions) with controlled variables (temperature, solvent polarity, catalyst). Document stoichiometric ratios and reaction kinetics .

- Characterization : Employ spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm structure and purity. Cross-reference data with standardized databases like NIST Chemistry WebBook for validation .

- Data Reporting : Follow IUPAC guidelines for reporting yields, melting points, and spectral peaks. Use metric units and justify significant figures based on instrument precision .

Q. What are the primary biological targets of this compound, and how should researchers formulate testable hypotheses for its inhibitory activity?

- Methodological Answer :

- Target Identification : Begin with literature reviews to identify known targets (e.g., DNA polymerase III in bacterial replication) . Use the PICO framework to define variables: P opulation (bacterial strains), I ntervention (this compound), C omparison (existing inhibitors), O utcome (MIC values) .

- Hypothesis Testing : Design dose-response assays with controls (e.g., wild-type vs. mutant strains) to assess specificity. Use statistical tools (ANOVA) to validate significance thresholds (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different bacterial species?

- Methodological Answer :

- Data Reanalysis : Apply triangulation by cross-validating results with alternative assays (e.g., radiolabeled substrate incorporation vs. growth inhibition) .

- Confounding Variables : Evaluate differences in bacterial membrane permeability, efflux pump activity, or metabolic pathways. Use genetic knockouts to isolate variables .

- Meta-Analysis : Aggregate datasets from multiple studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers or methodological inconsistencies .

Q. What computational strategies are effective for modeling this compound’s binding affinity to DNA polymerase, and how can these be experimentally validated?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with bacterial polymerase active sites. Prioritize docking poses with the lowest Gibbs free energy values .

- Validation : Correlate computational predictions with mutagenesis studies (e.g., alanine scanning of key polymerase residues) and isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity to minimize off-target effects in eukaryotic cells?

- Methodological Answer :

- SAR Design : Systematically modify the anilino or uracil moiety and assess changes in inhibitory activity (IC₅₀) using high-throughput screening .

- Selectivity Assays : Compare toxicity profiles in prokaryotic vs. eukaryotic cell lines (e.g., HEK293). Use flow cytometry to quantify apoptosis/necrosis .

- Data Integration : Build a QSAR model to predict selectivity indices based on electronic (HOMO/LUMO) and steric parameters (logP) .

Data Management and Contradiction Analysis

Q. What protocols ensure robust data collection and reproducibility in studies involving this compound?

- Methodological Answer :

- Pre-Analysis Plan : Pre-register experimental designs (e.g., on Open Science Framework) to avoid post-hoc bias .

- Raw Data Archiving : Deposit spectral data, chromatograms, and dose-response curves in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Replication Studies : Collaborate with independent labs to verify key findings. Share detailed protocols via platforms like protocols.io .

Tables for Methodological Reference

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.